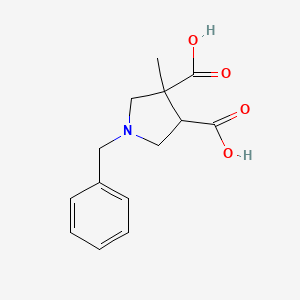

1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Pharmacology and Medicinal Chemistry :

- 1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid derivatives have shown potential in pharmacology. For instance, Tueckmantel et al. (1997) synthesized a derivative, 1-benzyl-APDC, which displayed good selectivity for metabotropic glutamate receptors (mGluRs), particularly mGluR6. This suggests its potential as a pharmacological research tool (Tueckmantel, W., Kozikowski, A., Wang, S., Pshenichkin, S., & Wroblewski, J. (1997)).

- Similarly, Iwanami et al. (1981) explored benzamides of 1-benzyl-3-aminopyrrolidine for their neuroleptic activity. They found that certain compounds in this series showed promising inhibitory effects on stereotyped behavior in rats, indicating potential as neuroleptics (Iwanami, S., Takashima, M., Hirata, Y., Hasegawa, O., & Usuda, S. (1981)).

Chemistry and Synthesis :

- In the field of organic synthesis, various methods have been developed to create derivatives of this compound. Yoshida et al. (1996) reported a large-scale preparation of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine, derived from L-aspartic acid, which is a key chiral building block for the synthesis of biologically active compounds (Yoshida, T., Takeshita, M., Orita, H., Kado, N., Yasuda, S., Kato, H., & Itoh, Y. (1996)).

- Sreekanth and Jha (2020) developed a microwave-assisted synthesis method for 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives. They reported encouraging yields and confirmed the structures of the products through spectroscopic methods. Their antimicrobial tests identified 1-acetyl-2-benzylpyrrolidine-2-carboxamide as a potent product (Sreekanth, K., & Jha, A. (2020)).

Materials Science :

- In materials science, derivatives of this compound have been utilized in the synthesis of polymers and other materials. For instance, Bear et al. (1999) described the biosynthetic stereocopolymer of 3-methylmalic acid, derived from 3-methylaspartic acid, which was used as a hydrolyzable and biocompatible polyester for temporary therapeutic applications (Bear, M., Lozac’h, K., Randriamahefa, S., Langlois, V., Bourbouze, R., & Guérin, P. (1999)).

Analytical Applications :

- Morita and Konishi (2002) explored the use of derivatives of this compound in analytical chemistry. They found that N-(3-aminopropyl)pyrrolidine (NAPP), a derivative, served as a selective and sensitive derivatization reagent for carboxylic acids in high-performance liquid chromatography with electrogenerated chemiluminescence detection (Morita, H., & Konishi, M. (2002)).

Safety and Hazards

Propriétés

IUPAC Name |

1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(13(18)19)9-15(8-11(14)12(16)17)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJXGCZDMHNSGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1C(=O)O)CC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole](/img/structure/B2395098.png)

![2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2395100.png)

![4-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2395101.png)

![1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B2395102.png)

![3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2395104.png)

![5-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2395105.png)

![N-(4-chlorophenethyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2395112.png)